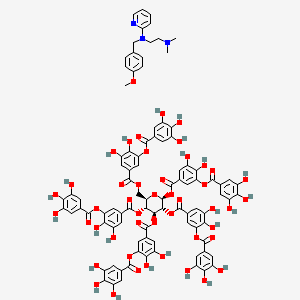![molecular formula C13H18FN B1149711 4-[2-(3-Fluorophenyl)ethyl]piperidine CAS No. 148492-14-2](/img/structure/B1149711.png)
4-[2-(3-Fluorophenyl)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-[2-(3-Fluorophenyl)ethyl]piperidine" belongs to a class of compounds that include piperidine as a core structure. Piperidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The introduction of a fluorophenyl group can affect the compound's binding affinity and selectivity towards biological targets.
Synthesis Analysis
The synthesis of piperidine derivatives, including those with fluorophenyl groups, often involves multi-step organic reactions. For instance, the synthesis and molecular structure of related compounds have been detailed, showcasing methodologies like one-pot three-component reactions and Knoevenagel condensation reactions, providing a framework for synthesizing complex molecules with precise structural configurations (Khan et al., 2013) (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction and spectroscopic methods, revealing detailed insights into their conformation, bonding, and interactions. The studies demonstrate how hydrogen bonding and π interactions play crucial roles in stabilizing the molecular structures in the solid state, highlighting the significance of molecular geometry in the design of pharmacologically active compounds (Khan et al., 2013).
Wissenschaftliche Forschungsanwendungen
Dopamine Transporter Affinity : Piperidine analogs, such as 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines, were examined for their ability to bind to the dopamine transporter (DAT), with some compounds showing subnanomolar affinity and selectivity for the DAT (Prisinzano et al., 2002).
Serotonin Receptor Antagonism : Piperidine-based compounds have been explored as serotonin 5HT2A receptor antagonists, useful for treating conditions like psychoses, depression, anxiety, and drug addiction (Habernickel, 2002).
Development of New-Generation Ligands for DAT : Research has shown the development of new-generation potent and selective N-analogue molecules for the dopamine transporter, derived from piperidine derivatives (Dutta, Xu, & Reith, 1998).
Allosteric Modulation of Serotonin Transporter : Some piperidine derivatives have been found to act as allosteric modulators of the serotonin transporter (hSERT) (Boos et al., 2006).
Crystal Structures of Piperidine Derivatives : Studies on the crystal structures of certain piperidine derivatives, such as ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates, provide insights into their molecular conformations (Shalaby et al., 2014).
Synthesis and Activity Against Mycobacterium Tuberculosis : Some spiro-piperidin-4-ones, including compounds with a 4-fluorophenyl group, have shown activity against Mycobacterium tuberculosis, suggesting potential in treating tuberculosis (Kumar et al., 2008).
Synthesis of Piperidine Derivatives for Antibacterial and Antifungal Activities : Piperidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Basyouni et al., 2015).
Eigenschaften
IUPAC Name |
4-[2-(3-fluorophenyl)ethyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-3,10-11,15H,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQQFQNRCOIZOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287081 |
Source


|
| Record name | 4-[2-(3-Fluorophenyl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148492-14-2 |
Source


|
| Record name | 4-[2-(3-Fluorophenyl)ethyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148492-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(3-Fluorophenyl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![FCLA [CHEMILUMINESCENCE REAGENT]](/img/no-structure.png)


